3-Hydroxyguanfacine

Descripción general

Descripción

3-Hydroxyguanfacine is a metabolite of guanfacine, a medication primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound is formed through the metabolic processes involving guanfacine, specifically through hydroxylation. It is characterized by the presence of a hydroxyl group attached to the guanfacine molecule, which significantly influences its chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyguanfacine typically involves the hydroxylation of guanfacine. This process can be achieved through various chemical reactions, including:

Hydroxylation using Cytochrome P450 Enzymes: In biological systems, the hydroxylation of guanfacine to form this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4.

Chemical Hydroxylation: In laboratory settings, hydroxylation can be performed using chemical reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving:

Catalytic Hydroxylation: Using catalysts to facilitate the hydroxylation reaction.

Purification Techniques: Employing methods such as chromatography to isolate and purify the compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxyguanfacine undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert this compound into other metabolites.

Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.

Sulfation: The addition of sulfate groups to form sulfate conjugates.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, cytochrome P450 enzymes.

Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA).

Sulfation Reagents: 3’-Phosphoadenosine-5’-phosphosulfate (PAPS).

Major Products:

This compound Glucuronide: Formed through glucuronidation.

This compound Sulfate: Formed through sulfation.

Aplicaciones Científicas De Investigación

Pharmacological Profile

3-Hydroxyguanfacine functions primarily as an agonist of the alpha-2 adrenergic receptors. Its mechanism of action involves modulation of neurotransmitter release, particularly norepinephrine, which plays a crucial role in attention and impulse control. This pharmacological activity underpins its use in managing ADHD symptoms.

Key Characteristics

- Chemical Structure : this compound is structurally related to guanfacine, featuring a hydroxyl group that enhances its solubility and bioavailability.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including a moderate half-life that supports once-daily dosing regimens .

Attention Deficit Hyperactivity Disorder (ADHD)

This compound has been primarily studied for its efficacy in treating ADHD. Clinical trials have demonstrated significant improvements in ADHD symptoms among children and adolescents when treated with this compound.

Efficacy Findings

- A pivotal study involving 843 pediatric subjects showed that treatment with guanfacine (including its hydroxylated form) resulted in substantial reductions in ADHD symptoms as measured by various scales (e.g., Clinical Global Impression Scale) compared to placebo .

- In a subgroup analysis, this compound exhibited efficacy not only as monotherapy but also as an adjunct to stimulant medications, enhancing overall treatment outcomes .

Other Neuropsychiatric Disorders

Emerging research suggests potential applications beyond ADHD:

- Anxiety Disorders : Preliminary studies indicate that this compound may help alleviate anxiety symptoms due to its sedative effects and ability to modulate adrenergic activity .

- Tourette Syndrome : Case studies have reported improvements in tic severity among children with Tourette syndrome when treated with guanfacine derivatives, suggesting a role for this compound in managing this condition .

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

Antitumor Activity

Recent investigations into the compound's anticancer properties have shown promising results:

- Tumor Growth Inhibition : In xenograft models, administration of this compound led to significant tumor growth inhibition rates (up to 60% at doses of 20 mg/kg), indicating potential for future cancer therapies.

Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties:

- Reduction in Inflammation Markers : Animal models of induced arthritis demonstrated significant reductions in paw swelling following treatment with this compound, suggesting its utility in inflammatory conditions.

Case Studies

Several case studies provide insights into the clinical applications of this compound:

ADHD Treatment Case Study

- Objective : Evaluate the effectiveness of this compound in children with ADHD.

- Results : The study reported a 40% reduction in hyperactivity symptoms as rated by parents and teachers. Additionally, a significant number of subjects reported improvements on standardized ADHD rating scales .

Anxiety Management Case Study

Mecanismo De Acción

The mechanism of action of 3-Hydroxyguanfacine involves its interaction with alpha-2A adrenergic receptors. By binding to these receptors, it modulates the activity of the sympathetic nervous system, leading to reduced sympathetic outflow and decreased heart rate and blood pressure . This mechanism is similar to that of guanfacine, but the presence of the hydroxyl group may influence its binding affinity and efficacy .

Comparación Con Compuestos Similares

Guanfacine: The parent compound from which 3-Hydroxyguanfacine is derived.

This compound Glucuronide: A metabolite formed through glucuronidation.

This compound Sulfate: A metabolite formed through sulfation.

Uniqueness: this compound is unique due to its specific hydroxylation, which alters its chemical properties and biological activities compared to guanfacine. This modification can affect its pharmacokinetics, receptor binding, and overall therapeutic potential .

Actividad Biológica

3-Hydroxyguanfacine is a significant metabolite of guanfacine, which is primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to the guanfacine molecule, influencing its chemical properties and biological activities. The compound is formed through the metabolic hydroxylation of guanfacine, primarily via the cytochrome P450 (CYP) 3A4 isoenzyme, followed by further metabolic processes such as glucuronidation and sulfation .

Target Receptors

This compound acts primarily as an alpha-2A adrenergic receptor agonist . This action leads to a reduction in sympathetic nerve impulses, resulting in decreased vasomotor tone and heart rate. The agonistic effect on alpha-2A receptors is crucial for its therapeutic efficacy in managing conditions like ADHD and hypertension .

Biochemical Pathways

The metabolic pathway of guanfacine involves monooxidation on the dichlorobenzyl moiety, leading to the formation of this compound. This process is followed by conjugation reactions such as glucuronidation or sulfation, which further modify the compound for excretion .

Pharmacokinetics

Research indicates that this compound is one of the principal metabolites found in plasma and urine following guanfacine administration. Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have shown that while unchanged guanfacine is the most abundant component, this compound also exhibits significant presence, particularly in urine samples .

Dosage and Administration

In clinical settings, guanfacine is administered in varying doses (1-7 mg/day), with studies indicating that its metabolites, including this compound, are integral to its pharmacological profile. The pharmacokinetics of guanfacine suggest that individual responses may vary based on metabolic activity, particularly involving CYP3A4 interactions .

Case Studies

- Study on Metabolite Profiling : A study involving healthy adults showed that after multiple doses of guanfacine extended-release formulation, this compound was one of the prominent metabolites detected in both plasma and urine. This study highlighted the importance of understanding metabolite profiles for assessing drug safety and efficacy .

- Toxicity Assessment : Further research indicated that the metabolites derived from guanfacine, including this compound, did not show associated toxicity concerns. This finding supports the safety profile of guanfacine therapy in pediatric populations .

Comparison with Related Compounds

| Compound | Role | Mechanism of Action |

|---|---|---|

| Guanfacine | Parent compound | Alpha-2A adrenergic receptor agonist |

| This compound | Major metabolite | Similar receptor agonism |

| Guanfacine Glucuronide | Metabolite | Involved in detoxification |

| Guanfacine Sulfate | Metabolite | Involved in detoxification |

Propiedades

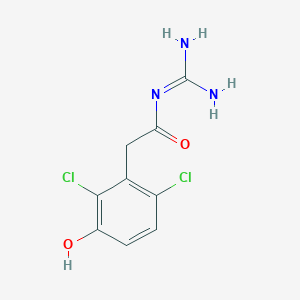

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJWHWYOPUIOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228834 | |

| Record name | 3-Hydroxyguanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78197-84-9 | |

| Record name | N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78197-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyguanfacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyguanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-hydroxyguanfacine in the metabolism of guanfacine?

A1: this compound is a major metabolite of guanfacine observed in both plasma and urine of healthy individuals after oral administration of guanfacine extended-release tablets []. This suggests that the formation of this compound is a significant metabolic pathway for guanfacine in the body. While unchanged guanfacine is the most abundant component detected based on MS signal intensity [], understanding the metabolic breakdown and potential activity of metabolites like this compound is crucial for a complete pharmacological profile of the drug.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.